molecular formula C11H11BrO3 B8295475 5-(2-Bromoacetyl)-2,2-dimethyl-1,3-benzodioxole CAS No. 97664-56-7

5-(2-Bromoacetyl)-2,2-dimethyl-1,3-benzodioxole

Cat. No. B8295475
CAS RN: 97664-56-7
M. Wt: 271.11 g/mol
InChI Key: GMNHNZHVFJFQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromoacetyl)-2,2-dimethyl-1,3-benzodioxole is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Bromoacetyl)-2,2-dimethyl-1,3-benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromoacetyl)-2,2-dimethyl-1,3-benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

97664-56-7

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

2-bromo-1-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C11H11BrO3/c1-11(2)14-9-4-3-7(8(13)6-12)5-10(9)15-11/h3-5H,6H2,1-2H3

InChI Key

GMNHNZHVFJFQDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)C(=O)CBr)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (1.5 cc) is added in the course of 5 minutes at a temperature in the region of 20° C. to a stirred solution of 5-acetyl-2,2-dimethyl-1,3-benzodioxole (5.8 g) in carbon tetrachloride (100 cc), and the mixture is left with stirring for 15 hours at the same temperature. The reaction mixture is taken up with water (150 cc). The organic phase is separated off after settling has taken place, dried over anhydrous magnesium sulphate, filtered and evaporated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). 5-(2-Bromoacetyl)-2,2-dimethyl-1,3-benzodioxole (7.1 g) is obtained, and is used in the crude state in the subsequent syntheses.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.